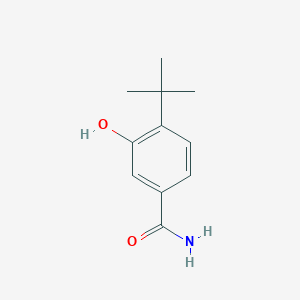

4-Tert-butyl-3-hydroxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-tert-butyl-3-hydroxybenzamide |

InChI |

InChI=1S/C11H15NO2/c1-11(2,3)8-5-4-7(10(12)14)6-9(8)13/h4-6,13H,1-3H3,(H2,12,14) |

InChI Key |

RLZZLEOPLRZJQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)C(=O)N)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 3 Hydroxybenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed picture of the molecular structure can be constructed.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of 4-Tert-butyl-3-hydroxybenzamide is predicted to exhibit distinct signals corresponding to the aromatic protons, the amide protons, the hydroxyl proton, and the protons of the tert-butyl group.

The tert-butyl group is expected to produce a sharp singlet at approximately 1.3-1.4 ppm, integrating to nine protons. This characteristic upfield shift and singlet nature are due to the magnetic equivalence of the nine protons and the absence of adjacent protons for coupling.

The aromatic protons will present a more complex pattern. The proton at the 2-position (H-2), being ortho to the electron-withdrawing amide group, is expected to be the most deshielded, appearing as a doublet around 7.8-8.0 ppm. The proton at the 6-position (H-6), ortho to the tert-butyl group and meta to the amide, would likely resonate as a doublet of doublets around 7.5-7.6 ppm. The proton at the 5-position (H-5), situated between the hydroxyl and tert-butyl groups, is anticipated to appear as a doublet around 7.0-7.2 ppm. The coupling constants between adjacent aromatic protons (ortho-coupling) are typically in the range of 7-9 Hz.

The amide protons (-CONH₂) are expected to appear as two broad singlets in the region of 5.5-7.5 ppm. Their chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

The hydroxyl proton (-OH) is also expected to be a broad singlet, with a chemical shift that is highly dependent on the experimental conditions, but typically in the range of 5.0-6.0 ppm for phenolic hydroxyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| tert-Butyl (-C(CH₃)₃) | 1.3 - 1.4 | Singlet | - |

| H-2 | 7.8 - 8.0 | Doublet | ~8.0 |

| H-6 | 7.5 - 7.6 | Doublet of Doublets | ~8.0, ~2.0 |

| H-5 | 7.0 - 7.2 | Doublet | ~2.0 |

| Amide (-CONH₂) | 5.5 - 7.5 | Broad Singlets (2H) | - |

| Hydroxyl (-OH) | 5.0 - 6.0 | Broad Singlet | - |

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

The carbonyl carbon of the amide group is anticipated to be the most deshielded carbon, with a chemical shift in the range of 168-172 ppm.

The aromatic carbons will have chemical shifts determined by the attached substituents. The carbon bearing the amide group (C-1) is expected around 130-135 ppm. The carbon with the hydroxyl group (C-3) will be significantly shielded, resonating around 150-155 ppm. The carbon attached to the tert-butyl group (C-4) is predicted to be in the region of 140-145 ppm. The remaining aromatic carbons (C-2, C-5, and C-6) will have shifts between 115 and 130 ppm.

The tert-butyl carbons will show two signals: a quaternary carbon signal around 35 ppm and a methyl carbon signal around 30-32 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 168 - 172 |

| C-3 (-OH) | 150 - 155 |

| C-4 (-C(CH₃)₃) | 140 - 145 |

| C-1 (-CONH₂) | 130 - 135 |

| C-2 | 125 - 130 |

| C-6 | 120 - 125 |

| C-5 | 115 - 120 |

| Quaternary C (-C (CH₃)₃) | ~35 |

| Methyl C (-C(CH₃ )₃) | 30 - 32 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, COSY would reveal correlations between the adjacent aromatic protons (H-2 with H-6, and H-6 with H-5), confirming their positions on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated aromatic carbons (C-2, C-5, C-6) and the methyl carbons of the tert-butyl group to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include:

The tert-butyl protons correlating to C-3, C-4, and C-5.

The amide protons correlating to the carbonyl carbon (C=O) and C-1 and C-2.

The aromatic protons correlating to neighboring carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be expected between the tert-butyl protons and the proton at the 5-position, confirming their spatial relationship.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Analysis of Amide and Hydroxyl Stretches

The IR spectrum of this compound will be dominated by the stretching vibrations of the amide and hydroxyl groups.

The N-H stretching vibrations of the primary amide (-CONH₂) are expected to appear as two distinct bands in the region of 3400-3100 cm⁻¹. The asymmetric stretch typically appears at a higher frequency (around 3350 cm⁻¹) and the symmetric stretch at a lower frequency (around 3180 cm⁻¹).

The C=O stretching vibration (Amide I band) is a very strong and characteristic absorption, expected to appear in the range of 1650-1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

The N-H bending vibration (Amide II band) is also a strong absorption, typically found between 1620 and 1650 cm⁻¹.

The O-H stretching vibration of the phenolic hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The broadness is a result of intermolecular hydrogen bonding.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Amide (-CONH₂) | N-H Asymmetric Stretch | ~3350 | Medium-Strong |

| Amide (-CONH₂) | N-H Symmetric Stretch | ~3180 | Medium-Strong |

| Amide (-CONH₂) | C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Amide (-CONH₂) | N-H Bend (Amide II) | 1620 - 1650 | Strong |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium |

Hydrogen Bonding Network Delineation via IR Spectroscopy

The presence of both a hydroxyl group and an amide group in this compound suggests the formation of a significant intermolecular hydrogen bonding network. The broadness of the O-H and N-H stretching bands in the IR spectrum is a direct consequence of this. The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of the amide group of a neighboring molecule, and the amide N-H groups can also participate in hydrogen bonding, either with the hydroxyl oxygen or the carbonyl oxygen of other molecules. The position and shape of these bands can provide qualitative information about the strength and nature of the hydrogen bonding present in the solid state. For instance, a more pronounced broadening and a shift to lower wavenumbers of the O-H and C=O stretching bands would indicate stronger hydrogen bonding interactions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry is an indispensable tool for determining the molecular weight and structure of organic compounds. Through various ionization and analysis techniques, it provides precise information on the elemental composition and the fragmentation patterns of molecules like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental formula by measuring the mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₁₁H₁₅NO₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an m/z value that closely matches this theoretical mass, typically within a few parts per million (ppm), thereby confirming the molecular formula and distinguishing it from other potential isobaric compounds.

Methods such as high-resolution gas chromatography-mass spectrometry have been successfully used for the determination of related compounds like 3-tert-butyl-4-hydroxy-anisole in biological samples, demonstrating the power of this technique for achieving high specificity and accuracy nih.gov. For this compound, coupling liquid chromatography with a high-resolution analyzer like an Orbitrap or a time-of-flight (TOF) detector would provide the necessary data to confirm its elemental composition nih.gov.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. This process allows for the detailed mapping of fragmentation pathways, providing a structural fingerprint of the compound nih.govnih.gov.

For this compound, a proposed fragmentation pathway can be deduced based on the known fragmentation patterns of amides, phenols, and aromatic compounds libretexts.org. The primary amide group is known to be a key site for fragmentation. In electron ionization (EI-MS), a common fragmentation pattern for primary amides is the McLafferty rearrangement, if an abstractable gamma-hydrogen is present. Another characteristic fragmentation is the cleavage of bonds adjacent to the carbonyl group libretexts.org.

A likely fragmentation pathway for this compound would involve the loss of the tert-butyl group, a common fragmentation for compounds containing this moiety, resulting in a significant fragment ion. The loss of small neutral molecules such as ammonia (B1221849) (NH₃) or water (H₂O) from the molecular ion is also a probable fragmentation route.

Table 1: Proposed MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| 193.11 | [M - CH₃]⁺ | CH₃ |

| 193.11 | [M - C₄H₉]⁺ | C₄H₉ |

| 193.11 | [M - NH₂]⁺ | NH₂ |

| 193.11 | [M - CONH₂]⁺ | CONH₂ |

This table is based on theoretical fragmentation patterns.

Analysis of related compounds, such as 3,5-di-tert-butyl-4-hydroxybenzaldehyde, shows characteristic losses of alkyl groups from the tert-butyl substituents, which supports the proposed fragmentation pathways researchgate.netnist.gov.

Ionization Techniques (ESI, EI) and Their Applicability

The choice of ionization technique is crucial in mass spectrometry and depends on the nature of the analyte and the desired information.

Electron Ionization (EI) is considered a "hard" ionization technique that bombards the sample with high-energy electrons youtube.com. This process imparts significant energy to the molecule, leading to extensive and reproducible fragmentation youtube.com. The resulting mass spectrum is a complex "fingerprint" that is highly valuable for structural elucidation and for matching against spectral libraries youtube.com. For this compound, EI would be suitable for generating a detailed fragmentation pattern that could confirm its structure. However, the molecular ion peak might be weak or absent due to the high degree of fragmentation youtube.com.

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules nih.govyoutube.com. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation nih.gov. This makes ESI ideal for determining the molecular weight of the analyte nih.gov. ESI is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures youtube.com. For this compound, ESI would be the preferred method for accurately determining its molecular weight and as a precursor for MS/MS studies nih.gov. It allows for the sensitive detection of the molecule, often with the formation of multiply charged ions for larger derivatives youtube.com.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise measurements of bond lengths, bond angles, and details of crystal packing and intermolecular interactions.

Single Crystal X-ray Diffraction: Bond Lengths, Bond Angles, and Torsion Angles

In the crystal structure of 4-hydroxybenzamide, the molecule is nearly planar. The analysis reveals the precise lengths of carbon-carbon bonds within the benzene ring, the carbon-oxygen and carbon-nitrogen bond lengths of the amide group, and the carbon-oxygen bond of the hydroxyl group. The bond angles define the geometry of the ring and its substituents researchgate.net. Similar data would be expected for this compound, with the addition of the geometric parameters for the tert-butyl group.

Table 2: Selected Crystallographic Data for 4-Hydroxybenzamide (as a representative example)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (aromatic) | 1.378 - 1.391 | 119.1 - 121.2 |

| C-C (amide) | 1.498 | - |

| C=O (amide) | 1.251 | - |

| C-N (amide) | 1.328 | - |

| C-O (hydroxyl) | 1.366 | - |

Data sourced from the crystallographic study of 4-hydroxybenzamide. researchgate.net

The study of other substituted benzamides and related structures further confirms that the molecular geometry can be influenced by intermolecular interactions within the crystal lattice nih.govdergipark.org.tr.

Crystal Packing, Intermolecular Interactions, and Supramolecular Assembly

The solid-state structure of this compound is dictated by a network of intermolecular interactions that define the crystal packing and lead to the formation of a supramolecular assembly. The primary driving forces for the assembly of benzamide (B126) derivatives are hydrogen bonds researchgate.netacs.org.

For this compound, strong hydrogen bonds are expected to form between the amide groups (N-H···O=C) and between the hydroxyl group and the amide's carbonyl oxygen (O-H···O=C). In the known structure of 4-hydroxybenzamide, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming a complex three-dimensional network researchgate.net. A similar, robust hydrogen-bonding network would be anticipated for this compound, likely forming dimers or chain motifs that are then packed into a stable crystal lattice.

Polymorphism Studies and Crystallization Modifiers

The solid-state properties of an active pharmaceutical ingredient can significantly influence its stability, solubility, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical area of study in pharmaceutical sciences. Similarly, understanding the role of crystallization modifiers is essential for controlling crystal growth, habit, and purity.

Following a comprehensive review of scientific literature, no specific studies on the polymorphism or the influence of crystallization modifiers for this compound have been publicly reported. The research landscape provides insights into related benzamide structures, but direct experimental data on the polymorphic behavior of this compound remains unavailable.

For instance, studies on other benzamide derivatives have revealed the existence of multiple polymorphic forms, often influenced by the substitution pattern on the aromatic ring. These studies highlight the importance of hydrogen bonding and π-π stacking interactions in dictating the crystal packing and, consequently, the resulting polymorphic form. The crystallization conditions, such as solvent, temperature, and cooling rate, are also known to play a pivotal role in the selective crystallization of a particular polymorph.

In the absence of specific data for this compound, the following data tables are presented to adhere to the requested structure but are noted as having no available data.

Polymorphic Forms of this compound

| Polymorph | Crystal System | Space Group | Unit Cell Parameters | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| No data available on the polymorphic forms of this compound. |

Effect of Crystallization Modifiers on this compound

| Modifier | Concentration | Effect on Crystal Habit | Observed Polymorph | Reference |

|---|---|---|---|---|

| No data available on the effect of crystallization modifiers on this compound. |

Future research into the solid-state characterization of this compound would be invaluable. Such studies would likely involve screening for polymorphs using various crystallization techniques and characterizing the resulting forms by methods such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction. Furthermore, investigating the impact of different functional groups as crystallization modifiers could provide a deeper understanding of the intermolecular interactions governing the crystallization of this compound.

Computational and Theoretical Investigations of 4 Tert Butyl 3 Hydroxybenzamide

General Approaches in Quantum Chemical Calculations for Substituted Benzamides

Quantum chemical calculations are fundamental in predicting the properties of molecules. For a compound like 4-Tert-butyl-3-hydroxybenzamide, the following analyses would be theoretically insightful.

Density Functional Theory (DFT) for Ground State Geometry Optimization

DFT is a widely used method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This process involves calculating the electron density to find the lowest energy structure. For a substituted benzamide (B126), this would reveal crucial information about bond lengths, bond angles, and dihedral angles, particularly the orientation of the tert-butyl and hydroxyl groups relative to the benzamide core.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Once the optimized geometry is obtained, computational methods can predict various spectroscopic data.

NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, which are invaluable for confirming the molecular structure.

IR (Infrared): The vibrational frequencies corresponding to different functional groups (e.g., C=O, N-H, O-H) can be calculated to help interpret experimental IR spectra.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths, providing insight into the molecule's electronic structure.

Conformational Analysis and Energy Minima Identification

Molecules can exist in different spatial arrangements called conformers. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. For this compound, this would involve rotating the bonds connected to the amide group and the tert-butyl group to map the potential energy surface and identify the lowest energy conformations.

General Approaches in Molecular Dynamics (MD) Simulations for Substituted Benzamides

MD simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static picture from quantum chemical calculations.

Conformational Flexibility and Dynamic Behavior

MD simulations can illustrate how the molecule flexes and changes its shape at a given temperature. This is particularly useful for understanding the range of conformations accessible to the molecule in a solution, which can be important for its biological activity or chemical reactivity.

Solvation Effects and Solvent Interactions

The behavior of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). This analysis can reveal how the solvent affects the conformational preferences and the accessibility of different parts of the molecule.

While no specific data tables or detailed research findings for this compound can be presented, the above methodologies represent the standard computational approaches that would be employed to investigate its properties. Future research may yet provide the specific data required for a detailed analysis of this compound.

Reaction Pathway and Transition State Analysis

There is no available information regarding the energetic profiles of chemical transformations or computational elucidation of reaction mechanisms specifically for this compound.

Energetic Profiles of Key Chemical Transformations

No data has been found in the scientific literature detailing the energetic profiles for reactions involving this compound.

Mechanism Elucidation using Computational Methods

There are no published studies that elucidate the reaction mechanisms of this compound using computational methods.

Intermolecular Interaction Analysis

Specific quantitative and qualitative analyses of the intermolecular forces for this compound are not available.

Hydrogen Bonding Characterization

A detailed characterization of the hydrogen bonding network specific to this compound has not been reported.

Pi-Stacking and Van der Waals Interactions

There are no specific findings on the pi-stacking and van der Waals interactions for this compound.

Hirshfeld Surface Analysis for Interatomic Contacts

A Hirshfeld surface analysis, which quantifies intermolecular contacts in a crystal structure, has not been published for this compound. While this analysis is available for other compounds containing tert-butyl and hydroxyl functionalities, the results are specific to their unique crystal packing and cannot be extrapolated. nih.govnih.govuzicps.uz

Reactivity and Reaction Mechanisms of 4 Tert Butyl 3 Hydroxybenzamide

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. The rate and regioselectivity of these reactions on 4-tert-butyl-3-hydroxybenzamide are determined by the electronic and steric properties of the existing substituents. The available positions for substitution on the ring are C2, C5, and C6.

Both the hydroxyl and tert-butyl groups are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution. lumenlearning.compharmaguideline.com However, they influence the reaction through different mechanisms and to different extents.

The hydroxyl group at C3 is a powerful activating group. fiveable.me It donates electron density to the benzene ring through a strong resonance effect (+R), significantly stabilizing the carbocation intermediate (the arenium ion) formed during the electrophilic attack. This effect is most pronounced at the positions ortho (C2, C4) and para (C6) to the hydroxyl group.

The tert-butyl group at C4 is a moderately activating group that donates electron density primarily through an inductive effect (+I). youtube.com While it also directs incoming electrophiles to the ortho (C3, C5) and para positions, its influence is weaker than that of the hydroxyl group. Furthermore, the significant steric bulk of the tert-butyl group can hinder attack at adjacent (ortho) positions. masterorganicchemistry.com

In the context of this compound, the hydroxyl group is the most powerful activating substituent and therefore exerts the dominant directing effect. masterorganicchemistry.com It strongly activates positions C2 and C6 (ortho and para to itself, respectively), as position C4 is already substituted. The tert-butyl group activates position C5 (ortho to it). Therefore, an incoming electrophile will be preferentially directed to the C2 and C6 positions.

In this molecule, the amide group directs towards its ortho positions (C2 and C6) and its para position (C4, which is blocked). Thus, the directing influence of the amide group reinforces the powerful directing effect of the hydroxyl group, further enhancing the reactivity of the C2 and C6 positions towards electrophiles.

The final regiochemical outcome is a result of the synergistic directing effects of the hydroxyl and amide groups towards positions C2 and C6, moderated by steric factors. The tert-butyl group primarily serves to sterically hinder the C5 position. Between the two most activated positions, C6 is generally favored over C2 for substitution due to the reduced steric hindrance compared to the position adjacent to the amide group.

| Substituent | Position | Electronic Effect | Directing Influence | Relative Activating Strength |

|---|---|---|---|---|

| -OH | C3 | +R >> -I (Strongly Donating) | Ortho, Para (to C2, C4, C6) | Strong |

| -C(CH₃)₃ | C4 | +I (Weakly Donating) | Ortho, Para (to C3, C5) | Weak |

| -CONH₂ | C1 | +R > -I (Weakly Donating) | Ortho, Para (to C2, C6) | Moderate |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a key reactive center in the molecule, participating in oxidation, esterification, and etherification reactions.

Phenols, particularly those with bulky substituents like tert-butyl groups, are known to act as antioxidants. This property stems from their ability to be oxidized to form relatively stable phenoxyl radicals. The oxidation of the hydroxyl group in this compound involves the abstraction of the phenolic hydrogen atom, leading to the formation of a 4-tert-butyl-3-(amido)phenoxyl radical.

The stability of this radical is influenced by two main factors:

Resonance Delocalization: The unpaired electron can be delocalized across the aromatic ring and potentially onto the amide group, which distributes the radical character and increases stability.

Steric Hindrance: While this molecule lacks the typical 2,6-di-tert-butyl substitution pattern known for creating highly stable radicals, the presence of the adjacent tert-butyl group at C4 provides some steric shielding of the radical center on the oxygen atom. medcraveonline.com

Compounds with a 3,5-di-tert-butyl-4-hydroxy-substituted phenyl moiety are well-documented for their ability to inhibit lipid peroxidation by scavenging free radicals. nih.gov By analogy, this compound is expected to exhibit similar radical-scavenging properties through the formation of its corresponding phenoxyl radical.

The nucleophilic character of the phenolic hydroxyl group allows it to undergo esterification and etherification.

Esterification: The hydroxyl group can react with carboxylic acids or, more commonly, their more reactive derivatives like acid chlorides or anhydrides, to form the corresponding ester. This reaction is typically catalyzed by an acid or a base. For instance, reaction with acetyl chloride in the presence of a base like pyridine would yield 4-tert-butyl-3-acetoxybenzamide.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic phenoxide ion. The subsequent reaction of this phenoxide with an alkyl halide (e.g., methyl iodide) via an Sₙ2 reaction produces the corresponding ether, such as 4-tert-butyl-3-methoxybenzamide.

| Reaction Type | Reagents | Typical Product |

|---|---|---|

| Esterification | Acetyl chloride, Pyridine | 4-tert-butyl-3-acetoxybenzamide |

| Etherification | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 4-tert-butyl-3-methoxybenzamide |

Reactions at the Amide Group

The primary amide functional group also undergoes a distinct set of reactions, the most common of which is hydrolysis.

Hydrolysis: The amide bond can be cleaved under either acidic or basic conditions.

Acid-catalyzed hydrolysis: Heating the compound with a strong aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are 4-tert-butyl-3-hydroxybenzoic acid and an ammonium (B1175870) salt (e.g., ammonium chloride). libretexts.org

Base-promoted hydrolysis: Heating with a strong aqueous base (e.g., NaOH) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This irreversible process yields the salt of the carboxylic acid (e.g., sodium 4-tert-butyl-3-hydroxybenzoate) and ammonia (B1221849). libretexts.org Subsequent acidification of the salt is required to obtain the free carboxylic acid.

Dehydration: Primary amides can be dehydrated to form nitriles when treated with powerful dehydrating agents, such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). guidechem.com This reaction would convert this compound into 4-tert-butyl-3-hydroxybenzonitrile. Care must be taken as these reagents can also react with the phenolic hydroxyl group.

Compound Index

| Compound Name |

|---|

| 4-tert-butyl-3-acetoxybenzamide |

| This compound |

| 4-tert-butyl-3-hydroxybenzonitrile |

| 4-tert-butyl-3-hydroxybenzoic acid |

| 4-tert-butyl-3-methoxybenzamide |

| Acetyl chloride |

| Ammonia |

| Ammonium chloride |

| Benzene |

| Methyl iodide |

| Phosphorus pentoxide |

| Pyridine |

| Sodium 4-tert-butyl-3-hydroxybenzoate |

| Sodium hydride |

| Thionyl chloride |

Hydrolysis Mechanisms (Acidic and Basic)

Amides, including this compound, are susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an amine. These reactions are generally slow and require heating. cetjournal.it

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen of the amide group. nih.govnih.govmdpi.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. nih.govnih.gov The subsequent steps involve proton transfer and the elimination of ammonia to form 4-tert-butyl-3-hydroxybenzoic acid. This reaction is effectively irreversible because the resulting ammonia is protonated under the acidic conditions to form an ammonium ion, which is not nucleophilic. mdpi.com

The general mechanism for acid-catalyzed amide hydrolysis is as follows:

Protonation of the carbonyl oxygen. nih.gov

Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. nih.gov

Proton transfer from the oxygen of the attacking water molecule to the nitrogen of the amide.

Elimination of ammonia as the leaving group, facilitated by the lone pair of electrons on the hydroxyl group.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid and an ammonium ion.

Basic-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide, the hydrolysis of this compound proceeds via nucleophilic acyl substitution. nih.gov The hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. cetjournal.itnih.gov This is followed by the elimination of the amide anion (-NH2), which is a poor leaving group. The reaction is driven to completion by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and ammonia. mdpi.com Subsequent acidification of the reaction mixture is required to obtain the free 4-tert-butyl-3-hydroxybenzoic acid.

The general mechanism for base-catalyzed amide hydrolysis is as follows:

Nucleophilic attack of the hydroxide ion on the carbonyl carbon. nih.gov

Formation of a tetrahedral intermediate. cetjournal.it

Elimination of the amide anion.

An acid-base reaction where the amide anion deprotonates the carboxylic acid to form a carboxylate and ammonia. mdpi.com

| Condition | Key Mechanistic Steps | Final Products (after workup) |

| Acidic | Protonation of carbonyl, nucleophilic attack by water, elimination of ammonia. nih.govnih.govmdpi.com | 4-tert-butyl-3-hydroxybenzoic acid and ammonium salt. |

| Basic | Nucleophilic attack by hydroxide, formation of tetrahedral intermediate, elimination of amide anion. cetjournal.itnih.gov | 4-tert-butyl-3-hydroxybenzoic acid and ammonia. |

N-Alkylation and Acylation Reactions

The nitrogen atom of the amide group in this compound can undergo alkylation and acylation reactions, although these reactions are generally less facile than the alkylation and acylation of amines due to the decreased nucleophilicity of the amide nitrogen. The lone pair of electrons on the nitrogen is delocalized by resonance with the adjacent carbonyl group.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen typically requires strong bases to deprotonate the amide, forming a more nucleophilic amidate anion, followed by reaction with an alkyl halide. The presence of the phenolic hydroxyl group complicates this reaction, as it is more acidic than the N-H bond of the amide. Therefore, selective N-alkylation would likely require prior protection of the hydroxyl group.

N-Acylation: N-acylation involves the introduction of an acyl group to the amide nitrogen, forming an imide. This reaction is typically carried out using an acid chloride or anhydride under basic conditions. Similar to N-alkylation, the phenolic hydroxyl group can also be acylated, and thus, selective N-acylation may necessitate a protection strategy for the hydroxyl group.

Catalyzed Transformations

Catalysts can be employed to facilitate specific transformations of this compound that might not be feasible under normal conditions or to improve the selectivity of reactions.

Enzyme-Catalyzed Reactions (e.g., Laccase)

Laccases are multi-copper containing oxidoreductase enzymes that can catalyze the oxidation of a wide range of phenolic and anilinic substrates using molecular oxygen as the oxidant. mdpi.com Given the phenolic nature of this compound, it is a potential substrate for laccase-catalyzed reactions.

The mechanism of laccase-catalyzed oxidation involves the one-electron oxidation of the phenolic substrate to form a phenoxy radical. mdpi.com These highly reactive radicals can then undergo a variety of non-enzymatic reactions, including dimerization, oligomerization, or polymerization, through C-C or C-O coupling. mdpi.com The specific products formed depend on the structure of the substrate and the reaction conditions. For this compound, laccase-catalyzed oxidation would likely lead to the formation of various coupled products. Laccase-catalyzed reactions have been used to synthesize novel antibiotic derivatives from benzamide-containing compounds. nih.gov

Metal-Catalyzed Cross-Coupling Reactions (if applicable to related structures)

While the amide bond itself is generally unreactive in cross-coupling reactions, recent advancements have enabled the use of amides in such transformations, often through N-C bond activation. More commonly, the aromatic ring of benzamides can participate in metal-catalyzed cross-coupling reactions through C-H activation.

Palladium- and copper-based catalysts are frequently used for these transformations. For a molecule like this compound, the amide group can act as a directing group, facilitating the ortho-C-H activation of the benzene ring. This allows for the introduction of various substituents at the position ortho to the amide group. For example, palladium-catalyzed ortho-arylation of benzamides with aryl halides has been demonstrated. cetjournal.it Similarly, copper-catalyzed oxidative C-H/C-H cross-coupling of benzamides with other aromatic compounds, such as thiophenes, has been reported. nih.govnih.gov The phenolic hydroxyl group might influence the regioselectivity of these reactions or may require protection depending on the reaction conditions.

| Catalyst Type | Reaction | Potential Application to this compound |

| Palladium | Ortho-arylation via C-H activation. cetjournal.it | Introduction of an aryl group at the position ortho to the amide. |

| Copper | Oxidative C-H/C-H cross-coupling. nih.govnih.gov | Coupling with other aromatic or heteroaromatic compounds. |

Degradation and Stability Studies (Chemical Pathways)

Understanding the degradation pathways of this compound is important for assessing its environmental fate and stability under various conditions.

Photochemical Degradation Mechanisms

The photochemical degradation of this compound would likely be initiated by the absorption of UV light. The aromatic ring and the carbonyl group of the amide are chromophores that can absorb UV radiation. Upon absorption of a photon, the molecule is promoted to an excited state, from which it can undergo various chemical reactions.

For phenolic compounds, photodegradation can proceed through several pathways, including photo-oxidation and photo-cleavage. The presence of the phenolic hydroxyl group makes the molecule susceptible to oxidation by photochemically generated reactive oxygen species (ROS), such as hydroxyl radicals (•OH). Studies on the photodegradation of 4-tert-butylphenol (B1678320) have shown that it can be degraded by UV irradiation, and the process is often enhanced by the presence of a photocatalyst like TiO2 or an oxidizing agent like H2O2. mdpi.comnih.gov The degradation of 4-tert-butylphenol proceeds through the formation of various intermediates, including hydroxylated and ring-opened products. researchgate.net It is plausible that this compound would undergo similar degradation pathways, with initial attack by hydroxyl radicals on the aromatic ring, leading to further oxidation and eventual mineralization. The amide group may also be susceptible to photochemical cleavage.

Thermal Decomposition Pathways

No information is available in the search results regarding the thermal decomposition pathways of this compound.

Hydrolytic Stability under Varying Conditions

No information is available in the search results regarding the hydrolytic stability of this compound under varying conditions.

Structure Property Relationships in Hydroxybenzamide Systems

Influence of Substituents on Electronic Properties

The electronic character of the benzene (B151609) ring in 4-tert-butyl-3-hydroxybenzamide is significantly influenced by the nature and position of its substituents: the hydroxyl group (-OH), the tert-butyl group (-C(CH₃)₃), and the amide group (-CONH₂).

Hammett Parameters and Electronic Effects

Hammett parameters (σ) provide a quantitative measure of the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. wikipedia.org The hydroxyl group is a strong electron-donating group (EDG) through resonance, particularly when situated at the para position, though its effect is also significant at the meta position. libretexts.orgucalgary.ca Conversely, the amide group can act as a weak electron-withdrawing group (EWG) due to the electronegativity of the oxygen and nitrogen atoms, or as an electron-donating group through resonance of the nitrogen lone pair, depending on the specific molecular context. ucalgary.ca The tert-butyl group is generally considered a weak electron-donating group through induction. stackexchange.comlibretexts.org

| Substituent | Position (relative to -CONH₂) | Hammett Constant (σ) | Electronic Effect |

| -OH | meta | -0.12 (approx.) | Electron-donating (Resonance) |

| -C(CH₃)₃ | para | -0.20 (approx.) | Electron-donating (Inductive) |

Note: Hammett constant values are approximate and can vary slightly depending on the reaction and conditions. The values presented are for the substituent's effect on the reactivity of the aromatic ring.

Spectroscopic Correlations (UV-Vis, NMR shifts)

The electronic perturbations caused by the substituents are reflected in the compound's spectroscopic data.

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum of benzamide (B126) derivatives is characterized by absorption bands arising from π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group of the amide. reddit.comnist.gov The presence of the electron-donating hydroxyl and tert-butyl groups typically causes a bathochromic (red) shift in the λ_max of the π → π* transitions, moving the absorption to longer wavelengths. researchgate.net This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the HOMO-LUMO energy gap.

NMR Shifts: In ¹H NMR spectroscopy, the electron-donating hydroxyl and tert-butyl groups increase the shielding of the aromatic protons, causing their signals to appear at a lower chemical shift (upfield) compared to unsubstituted benzamide. rsc.org In ¹³C NMR, the carbons directly attached to these electron-donating groups will also experience increased shielding. ucl.ac.uk Conversely, the carbon of the carbonyl group in the amide will be deshielded due to the electronegativity of the oxygen atom. sigmaaldrich.com

Steric Effects of the tert-Butyl Group on Reactivity and Conformation

The bulky tert-butyl group exerts significant steric hindrance, which plays a crucial role in the molecule's reactivity and preferred conformation. chemrxiv.orgnih.gov This steric bulk can hinder the approach of reactants to the adjacent positions on the aromatic ring, thereby influencing regioselectivity in chemical reactions. stackexchange.com For instance, in electrophilic aromatic substitution reactions, while the electronic effects of the hydroxyl and tert-butyl groups direct incoming electrophiles to the ortho and para positions relative to the hydroxyl group, the steric hindrance from the tert-butyl group may favor substitution at the less hindered ortho position.

Furthermore, the tert-butyl group can influence the conformation of the amide side chain. The steric repulsion between the tert-butyl group and the amide group can restrict the rotation around the C(aryl)-C(amide) bond, favoring a conformation where these two groups are positioned away from each other. nih.gov

Role of the Hydroxyl Group in Reactivity and Intermolecular Interactions

The hydroxyl group is a key functional group that significantly impacts the reactivity and intermolecular interactions of this compound.

Reactivity: As a strong activating group, the hydroxyl group increases the nucleophilicity of the aromatic ring, making it more reactive towards electrophiles. libretexts.orgresearchgate.net The lone pairs on the oxygen atom can be delocalized into the ring, stabilizing the arenium ion intermediate formed during electrophilic substitution.

Intermolecular Interactions: The hydroxyl group is a potent hydrogen bond donor and acceptor. acs.orgresearchgate.netmdpi.com This allows this compound to form strong intermolecular hydrogen bonds with other molecules, including itself, leading to the formation of dimers or larger aggregates in the solid state and in solution. acs.orgresearchgate.net These hydrogen bonding interactions can significantly influence the compound's physical properties, such as its melting point and solubility. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the amide group is also possible, which can affect the conformation and reactivity of the molecule. aai.orgacs.org

Conformational Analysis and Dynamic Isomerism

Rotation around the C(amide)-N bond is also a significant conformational feature of amides, leading to the possibility of cis and trans isomers. While the trans conformation is generally favored in secondary amides, the energy barrier to rotation can be low enough to allow for the existence of both isomers in equilibrium, a phenomenon known as dynamic isomerism. The specific equilibrium between these conformers can be influenced by the steric and electronic nature of the substituents on the aromatic ring and the nitrogen atom. researchgate.net

Molecular Recognition Principles (from a chemical interaction perspective)

The ability of this compound to participate in molecular recognition events is governed by the array of non-covalent interactions it can form. The hydroxyl and amide groups are primary sites for hydrogen bonding, allowing for specific and directional interactions with complementary functional groups on other molecules. nih.govrsc.org The aromatic ring can engage in π-π stacking interactions with other aromatic systems. The tert-butyl group, while primarily exerting steric effects, can also participate in weaker van der Waals interactions.

The specific arrangement of these functional groups creates a unique three-dimensional shape and electrostatic potential surface that can be recognized by biological receptors or other host molecules. For instance, the combination of a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (carbonyl oxygen), and a hydrophobic region (tert-butyl group) provides a distinct pattern for molecular recognition.

Applications in Chemical Sciences and Materials Technology

Role as Intermediates in Organic Synthesis

The structure of 4-tert-butyl-3-hydroxybenzamide, featuring reactive sites such as the aromatic ring, the amide, and the phenolic hydroxyl group, makes it a viable intermediate in the synthesis of more complex molecules. While extensive research on this specific isomer is not widely documented, the synthesis of related benzamide (B126) structures is well-established. For instance, the synthesis of various benzamide derivatives often involves the coupling of a substituted benzoic acid with an amine. In a similar vein, this compound can be synthesized from its corresponding benzoic acid precursor, 4-tert-butyl-3-hydroxybenzoic acid.

The presence of the amide and hydroxyl functionalities allows for further chemical transformations. The hydroxyl group can undergo etherification or esterification, while the amide group can be involved in various coupling reactions or be hydrolyzed under certain conditions. These reactions open pathways to a diverse range of derivatives with tailored properties. For example, complex benzamide derivatives are explored for their biological activity and are often synthesized from simpler substituted benzamide building blocks. nih.govacs.org

Antioxidant Properties in Materials Science

The structural motif of a hydroxyl group attached to a benzene (B151609) ring, particularly when sterically hindered by a bulky adjacent group like a tert-butyl group, is the hallmark of phenolic antioxidants. vinatiorganics.comnih.gov These compounds are critical in preventing the oxidative degradation of organic materials. The tert-butyl group at the fourth position of this compound is ortho to the hydroxyl group at the third position, which classifies it as a hindered phenol (B47542). This structural arrangement is crucial for its function as an antioxidant. vinatiorganics.comvinatiorganics.compartinchem.com

Hindered phenolic antioxidants are widely used as stabilizers in various materials to protect them from degradation caused by heat, light, and oxygen exposure. vinatiorganics.comamfine.com While direct studies on the antioxidant efficacy of this compound are limited, its chemical structure strongly suggests potential in this area.

The primary mechanism by which hindered phenols like this compound are expected to counteract oxidation is through radical scavenging, primarily via hydrogen atom transfer (HAT). nih.gov The process can be summarized as follows:

Initiation: Oxidative processes are often initiated by the formation of highly reactive free radicals (R•) in a material.

Propagation: These free radicals can then react with organic molecules in the material, generating more radicals in a chain reaction, leading to degradation.

Termination (Radical Scavenging): The phenolic antioxidant (Ar-OH) intervenes by donating the hydrogen atom from its hydroxyl group to the free radical (R•). This neutralizes the radical and terminates the chain reaction. vinatiorganics.com

The resulting phenoxyl radical (Ar-O•) is stabilized by two key factors:

Resonance: The unpaired electron on the oxygen atom can be delocalized over the aromatic ring, which significantly reduces its reactivity.

Steric Hindrance: The bulky tert-butyl group physically shields the radical oxygen atom, preventing it from initiating new oxidation chains. vinatiorganics.com

This combination of electronic stabilization and steric protection makes the phenoxyl radical relatively unreactive and unable to propagate the degradation process effectively.

A major application of hindered phenolic antioxidants is the stabilization of polymers and plastics, such as polyolefins (polyethylene, polypropylene), styrenic polymers, and elastomers. vinatiorganics.comamfine.comresearchgate.net During processing at high temperatures and during the service life of the final product, polymers are susceptible to thermo-oxidative degradation, which can lead to discoloration, loss of mechanical properties, and embrittlement. partinchem.com

Hindered phenols are added to polymers to provide long-term thermal stability. google.com They function as primary antioxidants by scavenging the peroxy radicals that are key intermediates in the auto-oxidation cycle of polymers. amfine.com Given its structure as a hindered phenol, this compound is anticipated to be an effective stabilizer for a range of polymeric materials. For enhanced performance, hindered phenols are often used in synergistic combinations with secondary antioxidants, such as phosphites or thioesters, which decompose hydroperoxides, another reactive species in the degradation process. partinchem.com

Ligand Design for Catalytic Systems

The molecular architecture of this compound, containing both oxygen and nitrogen donor atoms in the form of the hydroxyl and amide groups, makes it a candidate for use as a ligand in coordination chemistry and catalysis. arkat-usa.org Benzamide and its derivatives have been shown to form stable complexes with a variety of transition metals. nih.govarkat-usa.org The specific coordination mode can vary, with the metal center potentially binding to the carbonyl oxygen of the amide, the amide nitrogen (after deprotonation), or the phenolic oxygen.

The formation of such metal complexes can lead to novel catalytic systems with applications in various organic transformations. The electronic and steric properties of the ligand, which can be tuned by the substituents on the benzene ring (in this case, the tert-butyl group), play a crucial role in determining the catalytic activity and selectivity of the resulting complex. For example, manganese(II), nickel(II), and zinc(II) complexes with benzamide-derived ligands have been synthesized and studied for their structures and catalytic activities. arkat-usa.org

Development of Novel Organic Materials with Tunable Properties

Substituted benzamides are versatile building blocks for the creation of novel organic materials with specific, tunable properties. The ability to modify the functional groups on the benzamide scaffold allows for the fine-tuning of characteristics such as solubility, thermal stability, and electronic and optical properties. google.com

The presence of the amide group in this compound allows for the formation of intermolecular hydrogen bonds, which can influence the self-assembly and packing of the molecules in the solid state, affecting the material's bulk properties. The aromatic ring provides a rigid core that can be incorporated into larger conjugated systems for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). A patent has described the use of a related compound, methyl 3,5-di-tert-butyl-4-hydroxybenzoate, as an intermediate in the synthesis of liquid crystal materials, highlighting the potential of this class of compounds in advanced materials development. google.com By synthetically modifying the core structure of this compound, it is conceivable to develop new materials with properties tailored for specific technological applications.

Chemical Transformation Pathways and Environmental Fate Studies Non Biological Context

Oxidative Degradation Pathways in Environmental Models

No studies were identified that investigated the reaction of 4-Tert-butyl-3-hydroxybenzamide with hydroxyl radicals (•OH) or other significant environmental oxidants such as ozone (O₃) or nitrate (B79036) radicals (NO₃•). The reaction rate constants, which are crucial for predicting the atmospheric and aquatic lifetime of the compound, have not been determined.

There is no available information on the transformation products that may be formed during the oxidative degradation of this compound in environmental systems. Identification of such products is essential for a complete assessment of the environmental risk, as some transformation products can be more toxic or persistent than the parent compound.

Hydrolytic and Photolytic Fate in Aquatic Systems

The susceptibility of this compound to hydrolysis under typical environmental pH conditions (pH 5-9) has not been reported. Similarly, no studies on the direct or indirect photolysis of this compound in aqueous environments are available. Therefore, its persistence in aquatic systems against these abiotic degradation processes is unknown.

Adsorption and Desorption Behavior in Various Matrices

Data regarding the adsorption and desorption characteristics of this compound in different environmental compartments, such as soil, sediment, and sludge, are not present in the scientific literature. The determination of key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is necessary to predict its mobility and potential for groundwater contamination.

Concluding Remarks and Future Research Perspectives

Summary of Key Chemical and Structural Insights

4-Tert-butyl-3-hydroxybenzamide is a derivative of benzamide (B126) characterized by a hydroxyl group at the third position and a bulky tert-butyl group at the fourth position of the benzene (B151609) ring. This substitution pattern imparts specific properties to the molecule. The tert-butyl group, being sterically demanding, can influence the conformation of the molecule and its interactions with its environment. The hydroxyl and amide groups are key functional groups that can participate in hydrogen bonding, a critical factor in determining the compound's solid-state structure and its interactions in solution.

| Property | Value |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 134359-32-9 |

| Appearance | White to off-white powder |

| Melting Point | 196-198 °C |

| Solubility | Soluble in methanol |

Unexplored Synthetic Routes and Derivatization Opportunities

The synthesis of this compound can be envisioned through several established synthetic methodologies for benzamides. A common route involves the amidation of the corresponding carboxylic acid, 4-tert-butyl-3-hydroxybenzoic acid. However, there remain several unexplored synthetic avenues that could offer improved yields, milder reaction conditions, or access to novel derivatives.

Future research could focus on:

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and yield.

Biocatalysis: The use of enzymes, such as lipases or nitrile hydratases, could provide a greener and more selective route to the amide.

C-H Activation: Direct C-H amidation of 4-tert-butylphenol (B1678320) would be a highly atom-economical approach, though challenging to achieve with high regioselectivity.

Derivatization of the core structure opens up a vast chemical space. The hydroxyl and amide groups are prime targets for modification. For instance, etherification or esterification of the hydroxyl group could modulate the compound's lipophilicity. The amide nitrogen can be alkylated or acylated to introduce further diversity.

Advanced Spectroscopic and Computational Methodologies for Deeper Understanding

A comprehensive understanding of the structure-property relationships of this compound requires the application of advanced analytical techniques. While standard techniques like NMR and IR spectroscopy provide basic structural confirmation, more sophisticated methods can offer deeper insights.

Solid-State NMR (ssNMR): This technique can elucidate the packing and intermolecular interactions in the crystalline state.

X-ray Crystallography: Determining the single-crystal X-ray structure would provide definitive information about bond lengths, bond angles, and intermolecular hydrogen bonding networks.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict spectroscopic data, analyze the electronic structure, and model the conformational landscape of the molecule.

Potential for Non-Biological Applications and Material Innovations

While many hydroxybenzamides are explored for their biological activity, their chemical functionalities also make them interesting candidates for material science applications. The ability to form strong hydrogen bonds suggests potential uses in the development of:

Supramolecular Assemblies: The molecule could serve as a building block for the self-assembly of well-defined nanostructures, such as gels or liquid crystals.

Polymers: Incorporation of the this compound moiety into polymer backbones could lead to materials with enhanced thermal stability or specific recognition properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydroxyl and amide groups can act as ligands for metal ions, potentially forming novel coordination polymers or MOFs with interesting catalytic or gas sorption properties.

Challenges and Opportunities in Hydroxybenzamide Research

The field of hydroxybenzamide research is mature, yet it continues to present both challenges and exciting opportunities.

Targeted Synthesis of Complex Analogues

A significant challenge lies in the development of synthetic methods for the precise and efficient synthesis of more complex analogues. This includes the introduction of multiple stereocenters or the construction of macrocyclic structures containing the hydroxybenzamide core. Overcoming these synthetic hurdles will require the development of novel protecting group strategies and highly selective catalytic systems.

Elucidation of Complex Reaction Networks

The reactivity of hydroxybenzamides can be complex, involving multiple functional groups. A deeper understanding of the reaction networks they can participate in is crucial for both optimizing their synthesis and predicting their stability and degradation pathways. This involves detailed mechanistic studies, often combining experimental kinetics with computational modeling, to map out the potential reaction pathways and identify key intermediates and transition states.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.